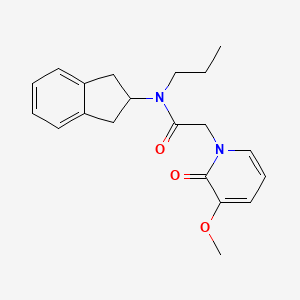![molecular formula C20H22FN3 B5618239 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5618239.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, also known as FM2 or WAY-163909, is a compound that belongs to the class of indole derivatives. It has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been shown to have a number of biochemical and physiological effects, including increasing serotonin and dopamine levels in the brain, reducing anxiety and depression-like behaviors, and improving cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is its high potency and selectivity for the 5-HT1A and D2 receptors, which makes it a useful tool for studying the role of these receptors in various disorders. However, its limited solubility and stability may pose challenges in some lab experiments.
Direcciones Futuras
There are several future directions for 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole research, including investigating its potential use in the treatment of other disorders such as Parkinson's disease and Alzheimer's disease, exploring its effects on different brain regions and neuronal circuits, and developing more stable and soluble analogs for use in lab experiments and clinical trials.
In conclusion, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a promising compound that has been studied for its potential use in the treatment of various disorders. Its dual action on the 5-HT1A and D2 receptors may contribute to its anxiolytic, antidepressant, and antipsychotic effects. While there are some limitations to its use in lab experiments, further research may lead to the development of more stable and soluble analogs with even greater therapeutic potential.
Métodos De Síntesis
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperazine, followed by cyclization with indole-2-carboxylic acid. The final product can be obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been extensively studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has also been studied as a potential treatment for drug addiction and cognitive impairment.
Propiedades
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-15-19(18-4-2-3-5-20(18)22-15)14-23-10-12-24(13-11-23)17-8-6-16(21)7-9-17/h2-9,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUDKVKSYHVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)
![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)
![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
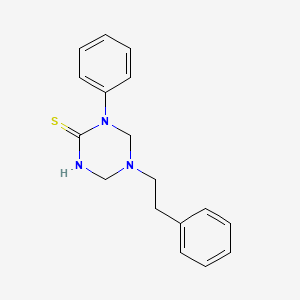
![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
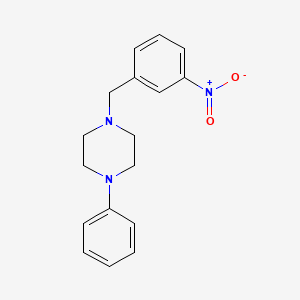
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)
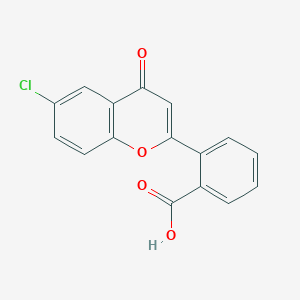
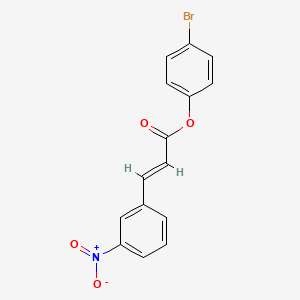
![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)
